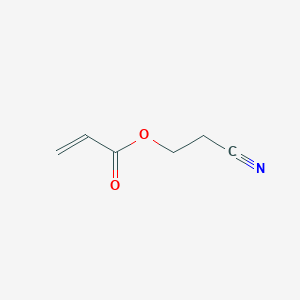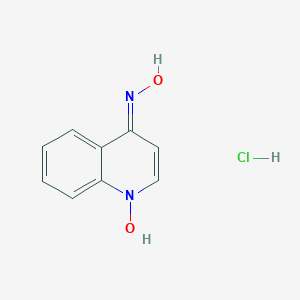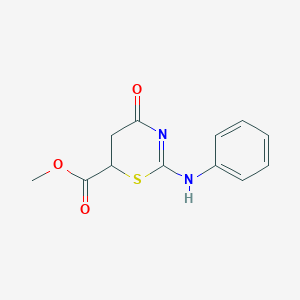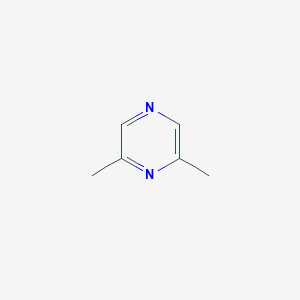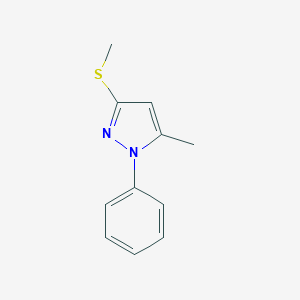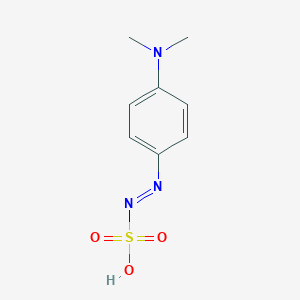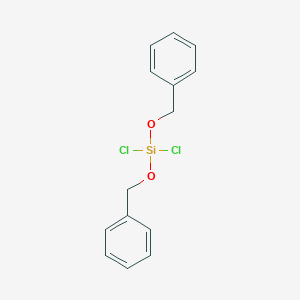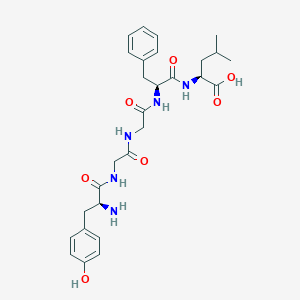
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane, also known as TMMC, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. TMMC belongs to the family of diarylmethanes, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been extensively studied for its potential therapeutic properties, particularly as an anti-inflammatory and anti-cancer agent. Several studies have shown that 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and suppressing cell proliferation. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
Wirkmechanismus
The exact mechanism of action of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cellular damage. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which can lead to chronic inflammation and tissue damage. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to induce apoptosis and suppress cell proliferation in various cancer cells, which can lead to tumor growth inhibition and regression.
Vorteile Und Einschränkungen Für Laborexperimente
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has several advantages for lab experiments, including its high purity, solubility in organic solvents, and diverse biological activities. However, 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane also has some limitations, including its low water solubility, which can limit its bioavailability and pharmacokinetics in vivo. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane also has some potential toxicity concerns, particularly at high doses, which can limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane, including its potential applications as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to elucidate the exact mechanism of action of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane and to optimize its pharmacokinetics and bioavailability in vivo. Additionally, the development of novel derivatives of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane with enhanced therapeutic properties and reduced toxicity is an area of active research.
Synthesemethoden
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can be synthesized through a series of chemical reactions involving the condensation of 3,5-dimethoxyphenol and 4-hydroxybenzaldehyde. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
CAS-Nummer |
15640-40-1 |
|---|---|
Produktname |
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane |
Molekularformel |
C17H20O6 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H20O6/c1-20-12-6-10(7-13(21-2)16(12)18)5-11-8-14(22-3)17(19)15(9-11)23-4/h6-9,18-19H,5H2,1-4H3 |
InChI-Schlüssel |
NDYPCLQAPPEYLS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CC(=C(C(=C2)OC)O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CC(=C(C(=C2)OC)O)OC |
Synonyme |
4,4'-Methylenebis(2,6-dimethoxyphenol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
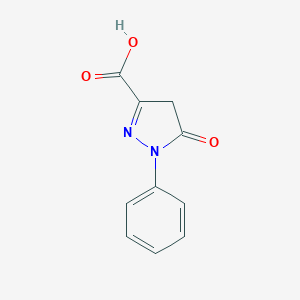
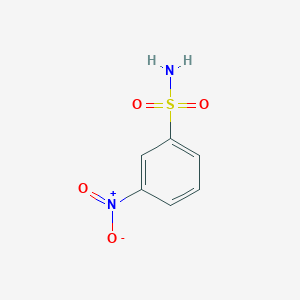

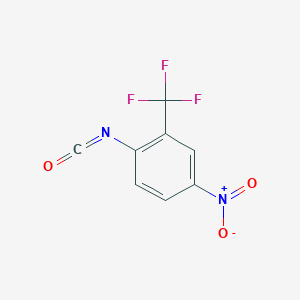
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
